tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: Not explicitly provided in evidence) is a spirocyclic compound featuring a bicyclic system with a spiro[4.5]decane core. Its structure includes an 8-azaspiro ring, a tert-butyl carboxylate protecting group, a ketone (1-oxo) moiety, and a methyl substituent at the 2-position.
The tert-butyl carboxylate group enhances solubility and stability during synthetic workflows, while the spirocyclic framework offers conformational rigidity, making it valuable in drug design .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-11-5-6-15(12(11)17)7-9-16(10-8-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
LJNLKEYYNRZPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1=O)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride . This reaction is usually carried out under an inert atmosphere with the addition of an acid catalyst to facilitate the esterification process. The reaction conditions often include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis of the anhydride.
Chemical Reactions Analysis
tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- 2-Methyl vs.
- Heteroatom Modifications : Replacement of carbon with oxygen (e.g., 1-oxa in CAS 954236-44-3) alters electronic properties and solubility .
- Multi-Ketone Systems : Compounds like CAS 183673-70-3 (2,4-dioxo) may exhibit enhanced reactivity in nucleophilic addition reactions .
Physical and Chemical Properties
Limited data exists for the target compound, but analogs provide insights:
- Stability : tert-Butyl-protected spirocycles are generally stable under ambient conditions but degrade under strong acids/bases .
- Solubility : Hydroxy- or oxa-substituted derivatives (e.g., CAS 2387560-88-3) exhibit improved aqueous solubility compared to purely hydrocarbon analogs .
- Safety : Similar compounds are classified as irritants, requiring PPE (gloves, goggles) during handling .
Biological Activity
tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 849203-09-4) is a compound of interest due to its unique spirocyclic structure, which may impart distinctive biological activities. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 8-(tert-butyl)-2-methyl-1-oxo-8l4-azaspiro[4.5]decane-2,8-dicarboxylate
- Molecular Formula : C16H25NO5
- Molecular Weight : 311.38 g/mol
- CAS Number : 849203-09-4
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antioxidant and neuroprotective properties.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Table 1: Comparison of Antioxidant Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| tert-butyl 2-methyl-1-oxo... | TBD | Scavenging free radicals |
| Bacopa monnieri | 50 | ERK/MAPK and PI3K/Akt signaling pathways |
| Quercetin | TBD | Inhibition of lipid peroxidation |
Note: TBD = To Be Determined
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, preliminary findings suggest involvement in several key pathways:
- Oxidative Stress Reduction : Similar compounds have shown the ability to reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
- Neuroprotection : Studies on related compounds indicate potential neuroprotective effects through the modulation of apoptotic pathways, particularly in neuronal cell lines exposed to oxidative insults such as tert-butyl hydroperoxide (tBHP). For example, Bacopa monnieri has been shown to protect SH-SY5Y cells from tBHP-induced cytotoxicity via activation of ERK/MAPK and PI3K/Akt signaling pathways .
Case Studies
Several studies have reported on the biological effects of compounds structurally related to tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane:
- Neuroprotective Studies :
-
Antioxidant Efficacy :
- Research has indicated that spirocyclic compounds can exhibit strong antioxidant activities, potentially through mechanisms involving radical scavenging and modulation of redox-sensitive transcription factors.
Q & A
Q. What synthetic methodologies are employed to prepare tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and tert-butyl carbamate protection. For example, analogous spirocyclic compounds are synthesized via cyclization reactions using ketones or aldehydes, followed by Boc-protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis) . Reaction optimization, such as temperature control (0–25°C) and inert atmosphere, is critical to avoid side reactions like over-oxidation or ring-opening. Post-synthesis purification via column chromatography (SiO₂, ethyl acetate/hexane gradients) ensures ≥98% purity .
Q. How is the structural identity and purity of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the spirocyclic structure and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons).
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (≥98% as per catalog specifications) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (C₁₄H₂₃NO₃, MW 253.34) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content are verified against theoretical values .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Respiratory Protection: N95 masks or fume hoods to mitigate inhalation risks (H332, H335) .
- Storage: Sealed containers in dark, dry conditions at 2–8°C to prevent degradation .
- Spill Management: Absorb with vermiculite/sand and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
While Safety Data Sheets (SDS) classify it as harmful if swallowed/inhaled (H302, H332), detailed toxicological data (e.g., LD₅₀, NOAEL) are absent . To address this:
- In Silico Modeling: Use tools like ProTox-II to predict acute oral toxicity and compare with SDS classifications.
- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to validate irritancy thresholds .
- Literature Cross-Reference: Analyze structurally similar spirocyclic compounds (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) for shared toxicity profiles .
Q. What mechanistic insights guide its application in asymmetric catalysis or medicinal chemistry?
- Catalytic Applications: The spirocyclic scaffold’s rigidity can stabilize transition states in enantioselective reactions. For example, copper-phosphoramidite complexes (analogous to those in ) may enable asymmetric alkylation.
- Drug Discovery: The tert-butyl carbamate group enhances metabolic stability, making it a candidate for protease inhibitor scaffolds. Docking studies (e.g., AutoDock Vina) can predict binding to targets like HIV-1 protease .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Thermal Stability: Decomposition above 200°C (no data available) necessitates TGA-DSC analysis to define safe heating limits .
- pH Sensitivity: Hydrolysis of the Boc group in acidic/basic conditions requires buffered reaction media (pH 6–8) .
- Light Sensitivity: UV-Vis spectroscopy can assess photodegradation kinetics, guiding storage in amber vials .
Data Contradiction Analysis
Q. Why do SDS hazard classifications (e.g., H315) lack supporting toxicological data?
Regulatory SDSs often adopt precautionary classifications based on structural alerts rather than empirical data. For example, the ester moiety and spirocyclic amine may trigger default irritancy flags . Researchers should:
- Conduct Tiered Testing: Start with OECD-compliant skin/eye irritation assays (e.g., reconstructed human epidermis models).
- Leverage Analog Data: Compare with tert-butyl 2-oxa-8-azaspiro[4.5]decane derivatives, which show low irritancy at ≤1 mg/mL .
Methodological Recommendations
Q. What advanced techniques characterize its reactivity in complex mixtures?
- LC-MS/MS: Monitors degradation products (e.g., decarboxylated intermediates) in real-time .
- X-ray Crystallography: Resolves spirocyclic conformation using SHELX refinement (e.g., SHELXL for small-molecule structures) .
- Kinetic Studies: Pseudo-first-order rate constants for Boc deprotection (e.g., TFA-mediated) quantify stability .
Applications in Drug Development
Q. How is this compound utilized as a building block in peptidomimetic design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
